5-amino-2-methoxy-N-methylbenzene-1-sulfonamide
Overview
Description
5-amino-2-methoxy-N-methylbenzene-1-sulfonamide: is a chemical compound with the molecular formula C8H12N2O3S and a molecular weight of 216.26 g/mol . It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an amino group, a methoxy group, and a sulfonamide group attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-amino-2-methoxy-N-methylbenzene-1-sulfonamide typically involves the reaction of 5-amino-2-methoxybenzenesulfonyl chloride with methylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified through recrystallization to obtain the desired product .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-amino-2-methoxy-N-methylbenzene-1-sulfonamide can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or methoxy groups.
Common Reagents and Conditions:
Substitution: Halogens, alkylating agents; reactions are conducted in the presence of a base or acid catalyst.
Major Products Formed:
Oxidation: Sulfonic acids, oxidized derivatives.
Reduction: Amines.
Substitution: Substituted benzene derivatives.
Scientific Research Applications
Chemistry: 5-amino-2-methoxy-N-methylbenzene-1-sulfonamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules .
Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions. It can act as a ligand in binding studies .
Medicine: It is investigated for its potential as an antimicrobial and anti-inflammatory agent .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 5-amino-2-methoxy-N-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes, inhibiting their activity. This inhibition can affect various biochemical pathways, leading to the compound’s biological effects . The methoxy and amino groups may also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
- 5-amino-2-methylbenzenesulfonamide
- 5-amino-2-methoxybenzenesulfonamide
- N-methyl-2-methoxybenzenesulfonamide
Comparison: 5-amino-2-methoxy-N-methylbenzene-1-sulfonamide is unique due to the presence of both methoxy and N-methyl groups, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and binding properties .
Properties
IUPAC Name |
5-amino-2-methoxy-N-methylbenzenesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3S/c1-10-14(11,12)8-5-6(9)3-4-7(8)13-2/h3-5,10H,9H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZSFMXDMYNMCHE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=C(C=CC(=C1)N)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601256444 | |
Record name | 5-Amino-2-methoxy-N-methylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601256444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88508-45-6 | |
Record name | 5-Amino-2-methoxy-N-methylbenzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=88508-45-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Amino-2-methoxy-N-methylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601256444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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